Ethyl propyl sulfide

Beschreibung

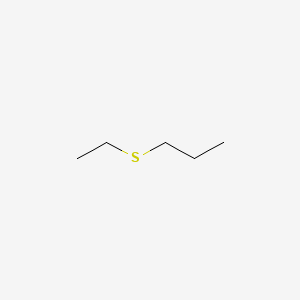

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethylsulfanylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12S/c1-3-5-6-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDDFDQTSXYYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041958 | |

| Record name | Ethyl propyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4110-50-3 | |

| Record name | Ethyl propyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4110-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl propyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004110503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl propyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl propyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl propyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PROPYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FK48S87VH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl propyl sulfide chemical properties and structure

An In-depth Technical Guide to Ethyl Propyl Sulfide (B99878): Chemical Properties and Structure

Introduction

Ethyl propyl sulfide, a thioether with the chemical formula C₅H₁₂S, is a volatile organic compound of interest in various scientific and industrial fields.[1] This document provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Ethyl propyl sulfide is a colorless liquid with a characteristic pungent odor.[1][2] It is an asymmetrical thioether, featuring a sulfur atom bonded to an ethyl and a propyl group.[1] This structural asymmetry influences its physical properties and chemical reactivity. The compound is soluble in organic solvents and has limited solubility in water.[2]

Quantitative Data Summary

The key physicochemical properties of ethyl propyl sulfide are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | 1-(Ethylthio)propane | [1][3] |

| Synonyms | Ethyl n-propyl sulfide, 3-Thiahexane | [1][2][3][4] |

| CAS Number | 4110-50-3 | [1][3] |

| Molecular Formula | C₅H₁₂S | [1][3][4] |

| Molecular Weight | 104.214 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Melting Point | -117 °C | [1][4] |

| Boiling Point | 119 °C | [4] |

| Vapor Pressure | 18.83 mmHg | [1] |

| SMILES | CCCSCC | [1][4] |

| InChIKey | ZDDDFDQTSXYYSE-UHFFFAOYSA-N | [3][4] |

Molecular Structure and Reactivity

The structure of ethyl propyl sulfide is characterized by a central sulfur atom bonded to an ethyl and a propyl group.[1] The sulfur atom possesses two lone pairs of electrons, which contribute to the molecule's nucleophilic character.[1] This makes it more nucleophilic than its ether analog due to the higher polarizability of sulfur compared to oxygen.[1] The carbon-sulfur bond length is approximately 1.81 Å.[1]

Typical reactions of ethyl propyl sulfide include:

-

Oxidation: It can be oxidized to form ethyl propyl sulfoxide (B87167) and further to ethyl propyl sulfone using oxidizing agents like hydrogen peroxide.[1]

-

Alkylation: As a nucleophile, it reacts with alkyl halides to form sulfonium (B1226848) salts.[1]

References

Physical and chemical properties of ethyl propyl sulfide

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Propyl Sulfide (B99878)

Introduction

Ethyl propyl sulfide, systematically named 1-(ethylsulfanyl)propane, is an organic thioether with the chemical formula C₅H₁₂S.[1] It is a colorless liquid characterized by a distinct odor.[1][2] This compound, also known as 3-thiahexane, consists of a sulfur atom bonded to an ethyl group and a propyl group.[1][3][4] With a molecular weight of approximately 104.22 g/mol , it finds applications as a flavoring agent in the food industry and as an intermediate in various organic syntheses.[1][3][5] This technical guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with detailed experimental protocols for its synthesis and characterization, aimed at researchers and professionals in the fields of chemistry and drug development.

Physical Properties

Ethyl propyl sulfide is a volatile and flammable liquid.[1] Its physical characteristics are largely dictated by its moderate-length alkyl chains and the central sulfur atom, which influences its polarity and intermolecular forces. While the sulfur atom introduces some polarity, the compound has limited solubility in water but is soluble in common organic solvents.[2]

Table 1: Key Physical Properties of Ethyl Propyl Sulfide

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂S | [1][3][5] |

| Molecular Weight | 104.22 g/mol | [1][3][5] |

| CAS Number | 4110-50-3 | [1][3][5] |

| Appearance | Colorless clear liquid | [1][2][6] |

| Odor | Characteristic, garlic-like | [1][2] |

| Boiling Point | 115 - 120.2 °C | [3][4][7][8] |

| Melting Point | -117 °C | [4][7] |

| Density | 0.833 - 0.843 g/cm³ at 20-25°C | [3][4] |

| Refractive Index (n_D) | 1.440 - 1.446 at 20°C | |

| Flash Point | 18.9 °C (66.0 °F) | [3][4] |

| Vapor Pressure | 18.8 mmHg at 25°C | [1] |

| Solubility | Limited in water; Soluble in organic solvents | [2] |

| LogP (Octanol/Water) | 2.1 - 2.15 | [4][5] |

Chemical Properties and Reactivity

As a thioether, ethyl propyl sulfide exhibits reactivity centered on the lone pairs of electrons on the sulfur atom, making it a nucleophile.[1] Its key reactions involve oxidation of the sulfur center and alkylation to form sulfonium (B1226848) salts.

Key Reactions

-

Oxidation : Ethyl propyl sulfide can be oxidized to form ethyl propyl sulfoxide (B87167) or further to ethyl propyl sulfone.[1] Mild oxidizing agents like hydrogen peroxide typically yield the sulfoxide, while stronger agents are required for the sulfone.[1]

-

Nucleophilic Substitution (Alkylation) : The sulfur atom can act as a nucleophile, reacting with alkyl halides to produce trialkylsulfonium salts.[1] This reaction is analogous to the alkylation of amines.[1]

-

Complexation with Metals : Thioethers are known to be soft ligands that can coordinate with various transition metals.

Synthesis

A common and straightforward method for synthesizing ethyl propyl sulfide is through the Williamson ether synthesis-analog for thioethers, which involves the alkylation of a thiol.[1]

-

Alkylation of Thiolate : The most prevalent laboratory synthesis involves the reaction of propanethiol with an ethyl halide (like ethyl bromide) in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide in an Sₙ2 reaction.[1]

-

Direct Sulfidation : Industrial-scale synthesis can involve the direct reaction of ethylene (B1197577) and propane (B168953) with sulfur at elevated temperatures.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of ethyl propyl sulfide. The following table summarizes its key spectroscopic features.

Table 2: Spectroscopic Data for Ethyl Propyl Sulfide

| Technique | Key Features | Reference(s) |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 104. Characteristic fragmentation patterns for alkyl sulfides are observed. | [9][10] |

| Infrared (IR) Spectroscopy | C-H stretching: ~2850-2960 cm⁻¹.C-S stretching: ~570-730 cm⁻¹ (in the fingerprint region). | [5][9][11] |

| ¹H NMR Spectroscopy | Exhibits characteristic signals for the ethyl and propyl groups, typically in the δ 0.9-2.7 ppm range. | [5][9] |

| ¹³C NMR Spectroscopy | Shows five distinct signals corresponding to the five unique carbon atoms in the molecule. | [9][11] |

Safety and Hazards

Ethyl propyl sulfide is a hazardous chemical that requires careful handling. It is classified as a highly flammable liquid and vapor.[5][12]

-

GHS Hazard Statements : H225 (Highly Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][5]

-

Precautionary Measures : Handle in a well-ventilated area, away from heat, sparks, and open flames.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13] Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.[12]

-

First Aid : In case of skin contact, immediately remove contaminated clothing and rinse the skin with plenty of water.[12] For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[13]

Experimental Protocols

Synthesis of Ethyl Propyl Sulfide via Thiol Alkylation

This protocol describes the synthesis of ethyl propyl sulfide from 1-propanethiol (B107717) and ethyl bromide.

-

Materials : 1-propanethiol, ethyl bromide, sodium hydroxide (B78521) (NaOH), ethanol (B145695), diethyl ether, anhydrous magnesium sulfate (B86663) (MgSO₄), distilled water.

-

Methodology :

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a stoichiometric amount of sodium hydroxide in ethanol.

-

Cool the solution in an ice bath and slowly add one equivalent of 1-propanethiol dropwise with continuous stirring.

-

After the addition is complete, allow the mixture to stir for 15 minutes to ensure the complete formation of the sodium propanethiolate salt.

-

Add a slight excess (1.1 equivalents) of ethyl bromide to the flask.

-

Remove the ice bath and heat the mixture to reflux for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Add distilled water to the residue and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash them sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain pure ethyl propyl sulfide.

-

Determination of Refractive Index

This protocol outlines the measurement of the refractive index using an Abbe refractometer.

-

Equipment : Abbe refractometer, constant temperature water bath, Pasteur pipette, lint-free tissues, calibration standard (e.g., distilled water).

-

Methodology :

-

Turn on the refractometer and the attached light source. Ensure the circulating water bath is set to the desired temperature (e.g., 20.0 °C).

-

Calibrate the instrument using a standard of known refractive index, such as distilled water.

-

Open the prism of the refractometer and clean the surfaces of both the measuring and illuminating prisms with a suitable solvent (e.g., ethanol) and a lint-free tissue.

-

Using a clean Pasteur pipette, place 2-3 drops of the ethyl propyl sulfide sample onto the surface of the measuring prism.

-

Close the prisms firmly.

-

Look through the eyepiece and turn the adjustment knob until the light and dark fields are brought into view.

-

If a color fringe is visible, adjust the dispersion compensator until a sharp, black-and-white dividing line is obtained.

-

Align this dividing line exactly with the crosshairs in the eyepiece.

-

Read the refractive index value from the scale. Record the value along with the measurement temperature.

-

Visualizations

References

- 1. Buy Ethyl propyl sulfide | 4110-50-3 [smolecule.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. ETHYL N-PROPYL SULFIDE|4110-50-3|lookchem [lookchem.com]

- 5. Ethyl propyl sulfide | C5H12S | CID 20063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labproinc.com [labproinc.com]

- 7. ethyl propyl sulfide [stenutz.eu]

- 8. 4110-50-3 CAS MSDS (ETHYL N-PROPYL SULFIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Buy Ethyl isopropyl sulfide | 5145-99-3 [smolecule.com]

- 10. Sulfide, ethyl propyl [webbook.nist.gov]

- 11. ETHYL N-PROPYL SULFIDE(4110-50-3) IR Spectrum [chemicalbook.com]

- 12. Ethyl Propyl Sulfide | 4110-50-3 | TCI AMERICA [tcichemicals.com]

- 13. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Ethyl Propyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for ethyl propyl sulfide (B99878) (C₅H₁₂S), a volatile organic compound with applications in the food industry as a flavoring agent and as a chemical intermediate in organic synthesis.[1] This document details the core synthetic methodologies, including reaction mechanisms, experimental protocols, and relevant physicochemical data to support research and development activities.

Physicochemical and Spectroscopic Data of Ethyl Propyl Sulfide

A summary of key physical and spectroscopic data for ethyl propyl sulfide is presented below. This information is crucial for the identification and characterization of the synthesized product.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂S | --INVALID-LINK-- |

| Molecular Weight | 104.22 g/mol | --INVALID-LINK-- |

| CAS Number | 4110-50-3 | --INVALID-LINK-- |

| Appearance | Colorless clear liquid | The Good Scents Company |

| Boiling Point | 118-119 °C at 760 mmHg | The Good Scents Company, Stenutz |

| Melting Point | -117 °C | Stenutz |

| Specific Gravity | 0.836 - 0.842 @ 25 °C | The Good Scents Company |

| Refractive Index | 1.440 - 1.446 @ 20 °C | The Good Scents Company |

| Vapor Pressure | 18.8 mmHg @ 25 °C | The Good Scents Company |

| Flash Point | 18.89 °C (66.00 °F) TCC | The Good Scents Company |

| Solubility | Soluble in alcohol; 1028 mg/L in water @ 25 °C (estimated) | The Good Scents Company |

| ¹H NMR | Available | --INVALID-LINK-- |

| ¹³C NMR | Available | --INVALID-LINK-- |

| Mass Spectrum (GC-MS) | Available | --INVALID-LINK-- |

| IR Spectrum (FTIR) | Available (Capillary Cell: Neat) | --INVALID-LINK-- |

| Raman Spectrum | Available | --INVALID-LINK-- |

Synthesis Pathways and Mechanisms

The synthesis of ethyl propyl sulfide is primarily achieved through two effective methods: the Williamson ether synthesis analog (alkylation of a thiol) and the Thiol-Ene Reaction (hydrothiolation of an alkene).

Williamson-Type Synthesis: Alkylation of 1-Propanethiol (B107717)

This is a widely used and robust method for the preparation of asymmetrical sulfides.[1] The reaction proceeds via an Sₙ2 mechanism, where a thiolate anion, a potent nucleophile, attacks an electrophilic carbon of an alkyl halide, displacing the halide and forming the thioether.

Mechanism:

-

Deprotonation of Thiol: 1-Propanethiol is deprotonated by a strong base, such as sodium hydroxide (B78521) or sodium ethoxide, to form the highly nucleophilic sodium propanethiolate.

-

Nucleophilic Attack: The propanethiolate anion then attacks the ethyl halide (e.g., ethyl bromide) in a backside attack, leading to the formation of ethyl propyl sulfide and a sodium halide salt as a byproduct.

Figure 1: Williamson-type synthesis of ethyl propyl sulfide.

Experimental Protocol (Representative):

This protocol is adapted from a similar procedure for the synthesis of n-propyl sulfide and is expected to yield good results for ethyl propyl sulfide.[2]

-

Materials:

-

1-Propanethiol

-

Sodium Hydroxide (or Sodium Ethoxide)

-

Ethyl Bromide

-

Absolute Ethanol (B145695)

-

25% Aqueous Sodium Chloride Solution

-

Anhydrous Sodium Sulfate

-

Petroleum Ether (b.p. 25-45 °C)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium hydroxide in absolute ethanol to prepare a solution of sodium ethoxide.

-

To this solution, add 1-propanethiol dropwise with stirring to form sodium propanethiolate.

-

Following the formation of the thiolate, add ethyl bromide dropwise to the stirred solution.

-

Heat the reaction mixture to reflux for several hours (typically 2-8 hours).

-

After cooling to room temperature, pour the mixture into a separatory funnel containing a 25% aqueous sodium chloride solution.

-

Separate the upper oily layer containing the crude ethyl propyl sulfide.

-

Extract the aqueous layer with several portions of petroleum ether.

-

Combine the organic layer and the petroleum ether extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and distill the solvent.

-

The crude ethyl propyl sulfide is then purified by fractional distillation.

-

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 65-85% (based on analogous syntheses)[2] |

| Reaction Time | 2-8 hours |

| Temperature | Reflux temperature of ethanol |

Thiol-Ene Reaction: Free-Radical Addition of 1-Propanethiol to Ethene

The thiol-ene reaction is a powerful and atom-economical method for the formation of carbon-sulfur bonds.[3] It typically proceeds via a free-radical chain mechanism, resulting in the anti-Markovnikov addition of the thiol across the double bond of the alkene.

Mechanism:

-

Initiation: A radical initiator (e.g., AIBN or UV light) abstracts a hydrogen atom from 1-propanethiol to generate a propylthiyl radical.

-

Propagation:

-

The propylthiyl radical adds to a molecule of ethene, forming a carbon-centered radical intermediate.

-

This carbon radical then abstracts a hydrogen atom from another molecule of 1-propanethiol, yielding the ethyl propyl sulfide product and regenerating a propylthiyl radical, which continues the chain reaction.

-

-

Termination: The reaction is terminated by the combination of any two radical species.

Figure 2: Thiol-ene reaction for the synthesis of ethyl propyl sulfide.

Experimental Protocol (Representative):

This is a general procedure for the free-radical addition of a thiol to an alkene.

-

Materials:

-

1-Propanethiol

-

Ethene

-

Radical Initiator (e.g., azobisisobutyronitrile - AIBN) or a UV light source

-

An appropriate solvent (if not performed neat)

-

-

Procedure:

-

In a suitable reaction vessel (e.g., a quartz tube for photochemical initiation or a flask for thermal initiation), combine 1-propanethiol and the solvent (if used).

-

If using a chemical initiator like AIBN, add it to the mixture.

-

Introduce ethene gas into the reaction mixture. This can be done by bubbling the gas through the solution or by maintaining an ethene atmosphere.

-

Initiate the reaction by either heating the mixture (for thermal initiators) or exposing it to UV radiation.

-

Allow the reaction to proceed for a specified time.

-

After the reaction is complete, remove any unreacted ethene and solvent.

-

The crude product can then be purified by distillation.

-

Quantitative Data (Expected):

| Parameter | Value |

| Yield | Generally high, often >90% |

| Reaction Time | Varies with initiation method and scale |

| Temperature | Dependent on the initiator used |

Conclusion

Both the Williamson-type synthesis and the thiol-ene reaction offer effective and reliable pathways for the synthesis of ethyl propyl sulfide. The choice of method may depend on the availability of starting materials, desired scale of production, and the specific experimental conditions accessible. The Williamson-type synthesis is a classic and well-understood method, while the thiol-ene reaction represents a more modern, atom-economical "click chemistry" approach. For both pathways, careful control of reaction conditions and appropriate purification techniques are essential to obtain a high-purity product. The data and protocols provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of ethyl propyl sulfide.

References

Spectroscopic Analysis of Ethyl Propyl Sulfide: A Technical Guide

Introduction

Ethyl propyl sulfide (B99878) (C₅H₁₂S) is a simple thioether with applications in flavor and fragrance chemistry, as well as being a model compound for studying the properties of organosulfur compounds. A thorough understanding of its spectroscopic characteristics is essential for its identification, characterization, and quality control in various scientific and industrial settings. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of ethyl propyl sulfide, complete with experimental protocols and visual representations of key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of ethyl propyl sulfide by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of ethyl propyl sulfide exhibits distinct signals for the different sets of equivalent protons in the ethyl and propyl chains.

Table 1: ¹H NMR Spectroscopic Data for Ethyl Propyl Sulfide

| Protons (Structure) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃-CH₂-S- | ~1.25 | Triplet | ~7.4 |

| -CH₂-S-CH₂- | ~2.50 | Quartet | ~7.4 |

| -S-CH₂-CH₂- | ~2.48 | Triplet | ~7.3 |

| -CH₂-CH₂-CH₃ | ~1.59 | Sextet | ~7.3 |

| -CH₂-CH₃ | ~0.99 | Triplet | ~7.4 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

1.2. ¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data for Ethyl Propyl Sulfide

| Carbon (Structure) | Predicted Chemical Shift (δ, ppm) |

| C H₃-CH₂-S- | ~15.0 |

| CH₃-C H₂-S- | ~26.0 |

| -S-C H₂-CH₂- | ~34.0 |

| -CH₂-C H₂-CH₃ | ~23.0 |

| -CH₂-C H₃ | ~13.5 |

Note: These are predicted values and may differ from experimental results.

1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a liquid sample like ethyl propyl sulfide is as follows:

-

Sample Preparation : Dissolve approximately 5-20 mg of ethyl propyl sulfide in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[1][2][3] The solution should be homogeneous and free of any particulate matter.

-

Instrumentation : Place the NMR tube in the spectrometer's sample holder.

-

Data Acquisition :

-

Locking and Shimming : The instrument's magnetic field is locked onto the deuterium (B1214612) signal of the solvent, and the field homogeneity is optimized through a process called shimming to obtain sharp spectral lines.[1]

-

¹H NMR : Acquire the proton spectrum using a standard pulse sequence. Key parameters include the number of scans, spectral width, and relaxation delay.

-

¹³C NMR : Acquire the carbon spectrum, typically with proton decoupling to simplify the spectrum to single lines for each carbon. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is usually required compared to ¹H NMR.[3]

-

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the functional groups within a molecule. The IR spectrum of ethyl propyl sulfide is characterized by absorptions corresponding to C-H and C-S bond vibrations.

Table 3: Key IR Absorptions for Ethyl Propyl Sulfide

| Wavenumber (cm⁻¹) | Vibration Type |

| 2850-3000 | C-H stretch (alkane) |

| 1450-1470 | C-H bend (alkane) |

| 1375-1385 | C-H bend (alkane, methyl) |

| 600-800 | C-S stretch |

Note: These are characteristic ranges and specific peak positions can vary.

2.1. Experimental Protocol for IR Spectroscopy

For a liquid sample like ethyl propyl sulfide, a neat spectrum is typically acquired.

-

Sample Preparation : A drop of pure ethyl propyl sulfide is placed between two salt plates (e.g., NaCl or KBr), forming a thin liquid film.[4][5][6] This is known as preparing a "neat" sample.[4][6]

-

Instrumentation : The "sandwich" of salt plates is mounted in the sample holder of an FTIR spectrometer.

-

Data Acquisition : A background spectrum of the empty sample compartment is first collected. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to remove interference from atmospheric water and carbon dioxide.

-

Data Analysis : The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For ethyl propyl sulfide, electron ionization (EI) is a common technique.

3.1. Electron Ionization Mass Spectrum

The mass spectrum of ethyl propyl sulfide shows a molecular ion peak (M⁺) and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for Ethyl Propyl Sulfide (Electron Ionization)

| m/z | Relative Intensity | Proposed Fragment |

| 104 | Moderate | [CH₃CH₂SCH₂CH₂CH₃]⁺ (Molecular Ion) |

| 75 | High | [CH₃CH₂SCH₂]⁺ or [SCH₂CH₂CH₃]⁺ |

| 61 | Moderate | [CH₃CH₂S]⁺ |

| 47 | High | [CH₂SH]⁺ |

| 29 | High | [CH₃CH₂]⁺ |

Source: NIST WebBook[7]

3.2. Experimental Protocol for Mass Spectrometry

A general protocol for obtaining an EI mass spectrum of a volatile liquid like ethyl propyl sulfide, often coupled with Gas Chromatography (GC-MS), is as follows:

-

Sample Introduction : A small amount of the sample is injected into the gas chromatograph. The GC separates the components of the sample, and the pure ethyl propyl sulfide is introduced into the mass spectrometer's ion source. For direct infusion, the sample is volatilized in a heated probe.[8]

-

Ionization : In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).[8][9]

-

Fragmentation : The high energy of the electron beam often causes the molecular ion to be in an excited state, leading to its fragmentation into smaller, charged ions and neutral radicals.

-

Mass Analysis : The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. research.reading.ac.uk [research.reading.ac.uk]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. webassign.net [webassign.net]

- 5. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Sulfide, ethyl propyl [webbook.nist.gov]

- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

The Natural Occurrence of Alkyl Sulfides in Food: A Technical Guide

This technical guide provides an in-depth overview of the natural occurrence of short-chain alkyl sulfides, with a focus on propyl-containing sulfur compounds as representative examples, in various food products. The information is intended for researchers, scientists, and drug development professionals interested in the chemistry, biosynthesis, and analysis of these potent aroma compounds. While the initial focus of this guide was ethyl propyl sulfide (B99878), a comprehensive literature review revealed a significant lack of specific data on the natural occurrence, biosynthesis, and quantitative analysis of this particular asymmetrical sulfide. Therefore, this guide will focus on closely related and well-documented propyl-containing sulfur compounds, such as dipropyl sulfide and its polysulfides, which are significant contributors to the flavor profiles of many foods, particularly those in the Allium genus.

Natural Occurrence and Quantitative Data

Volatile sulfur compounds (VSCs) are crucial to the characteristic aromas of many foods, including onions, garlic, leeks, and cheese. These compounds are typically present at very low concentrations, yet their low odor thresholds make them major contributors to the overall flavor profile. While specific data for ethyl propyl sulfide is scarce, research has quantified the presence of other propyl-containing sulfides in various foods. The following table summarizes the available quantitative data for representative propyl-containing sulfur compounds found in onions (Allium cepa).

| Compound | Food Matrix | Concentration | Analytical Method | Reference |

| Dipropyl disulfide | Onion (Allium cepa) | 1.5 to 5.6 times higher in A. cornutum than A. cepa (relative abundance) | HS-SPME-GC-MS | [1] |

| Dipropyl disulfide | Onion (Allium cepa) | Major component (relative abundance) | HS-SPME-GC-MS | [2][3] |

| Dipropyl trisulfide | Onion (Allium cepa) | Major component (relative abundance) | HS-SPME-GC-MS | [1][2] |

| Methyl propyl disulfide | Onion (Allium cepa) | Increased after 24h of PEF treatment | HS-SPME-GC-MS | [4] |

| Methyl propyl trisulfide | Onion (Allium cepa) | Increased after 24h of PEF treatment | HS-SPME-GC-MS | [4] |

| Propanethiol | Onion (Allium cepa) | Highest concentration among VSCs 60 min after cutting | PTR-MS | [5] |

Note: The concentrations are often reported as relative abundance or peak area due to the challenges in obtaining pure analytical standards for all VSCs.

Biosynthesis and Formation Pathways

The formation of propyl-containing sulfur compounds in food can occur through two primary pathways: enzymatic biosynthesis in plants, particularly in the Allium genus, and thermal degradation of precursors during cooking.

Biosynthesis of S-propyl-L-cysteine Sulfoxide (B87167) (Propiin) in Allium spp.

The primary precursors to many volatile sulfur compounds in onions and related vegetables are S-alk(en)yl-L-cysteine sulfoxides (ACSOs). The biosynthesis of the propyl-containing ACSO, S-propyl-L-cysteine sulfoxide (propiin), is believed to start from glutathione. While not all enzymes in this pathway have been fully characterized, the generally accepted sequence of reactions is depicted below.

References

- 1. Allium cepa: A Treasure of Bioactive Phytochemicals with Prospective Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the Volatile Compounds of Onion with Different Fresh-Cut Styles and Storage Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HS-SPME GC/MS Volatile profile of the onion Allium fistulosum L. variety Pereirana, cultivated in Colombia [redalyc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Investigation of Volatiles Emitted from Freshly Cut Onions (Allium cepa L.) by Real Time Proton-Transfer Reaction-Mass Spectrometry (PTR-MS) - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Simple Thioethers: A Technical Guide for Drug Discovery Professionals

Introduction

Thioethers, organic compounds characterized by a sulfur atom bonded to two alkyl or aryl groups (R-S-R'), represent a crucial structural motif in a vast array of biologically active molecules. Their unique physicochemical properties, including lipophilicity, hydrogen bonding capability, and the ability to engage in various non-covalent interactions, make them privileged scaffolds in medicinal chemistry. Thioether-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, antimicrobial, and cardioprotective effects. This technical guide provides an in-depth overview of the core biological activities of simple thioethers, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Antioxidant and Cytoprotective Activities

Simple thioethers are recognized for their potent antioxidant properties, which are often attributed to the ability of the sulfur atom to exist in various oxidation states, thereby enabling it to scavenge reactive oxygen species (ROS). This antioxidant capacity can directly protect cells from oxidative damage or indirectly influence cellular signaling pathways involved in the oxidative stress response.

Quantitative Antioxidant Activity Data

The antioxidant activity of several thioether derivatives has been quantified using various assays, with the half-maximal inhibitory concentration (IC50) being a common metric for comparison. Lower IC50 values indicate greater antioxidant potency.

| Compound Class | Specific Compound Example | Assay | IC50 Value (µM) | Reference Cell Line/System |

| Catechol Thioethers | Compound 8 ¹ | ABTS | 1.5 ± 0.1 | Chemical Assay |

| Catechol Thioethers | Compound 15 ¹ | ABTS | 3.2 ± 0.2 | Chemical Assay |

| Diallyl Trisulfide (DATS) | Diallyl Trisulfide | DPPH | Not specified | Chemical Assay |

| Thioether Furofuran Lignans | 2α-7f ² | DPPH | 930 | Chemical Assay |

| Thioether Furofuran Lignans | 2β-7f ² | DPPH | 200 | Chemical Assay |

¹Data from a study on novel catechol thioethers with a methylene (B1212753) linker. Compound 8 contains a benzothiazole (B30560) fragment and a methylene linker, while compound 15 has the thioether group directly attached to the catechol ring.[1] ²Data from a study on thioether and ether furofuran lignans.[2]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free-radical scavenging ability of compounds.

Principle:

The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant and its radical scavenging capacity.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or ethanol (B145695) (spectroscopic grade)

-

Test thioether compound

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.

-

Preparation of Test Compounds: Dissolve the thioether compound and the positive control in methanol or ethanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to obtain a range of concentrations to be tested.

-

Assay: a. To a 96-well microplate, add 100 µL of the various concentrations of the test compound or positive control. b. Add 100 µL of the DPPH solution to each well. c. For the blank, add 100 µL of methanol or ethanol. d. For the negative control, add 100 µL of DPPH solution and 100 µL of the solvent used for the test compounds.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the negative control.

-

A_sample is the absorbance of the test compound.

The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Signaling Pathway: Nrf2-Mediated Antioxidant Response

Thioether compounds can exert their cytoprotective effects not only by direct ROS scavenging but also by activating endogenous antioxidant defense mechanisms. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Caption: Nrf2 activation by simple thioethers leading to cytoprotection.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like some thioethers, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their transcription and subsequent protection of the cell from oxidative damage.[3]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest. Simple thioethers have been shown to modulate key inflammatory signaling pathways.

Signaling Pathway: Inhibition of NF-κB Signaling

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Aberrant activation of NF-κB is implicated in various inflammatory diseases. Some thioether-containing compounds have been found to inhibit this pathway.

Caption: Thioether-mediated inhibition of the NF-κB inflammatory pathway.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes. Thioether compounds can interfere with this pathway at various levels, for instance, by inhibiting the activity of the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB in its inactive cytoplasmic state.[4]

Anticancer Activity

The search for novel and effective anticancer agents is a continuous effort in drug discovery. A number of simple thioethers and their derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.

Quantitative Anticancer Activity Data

The anticancer potential of thioether compounds is often evaluated by determining their IC50 values against a panel of cancer cell lines.

| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 Value (µM) |

| Pyrimidine Thioether | Compound 6 | LN229 (Glioblastoma) | 0.00188 |

| Pyrimidine Thioether | Compound 6 | MT330 (Glioblastoma) | 0.00249 |

| Thioether Derivative | Compound 77 | MG-63 (Osteosarcoma) | 0.98 |

| Thiobarbiturate Derivative | Not specified | Prostate cancer | 10 - 15.5 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Principle:

In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Test thioether compound

-

Positive control (e.g., Doxorubicin)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The next day, treat the cells with various concentrations of the thioether compound and the positive control. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated as follows:

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathway: Modulation of PI3K/Akt and MAPK Pathways

The anticancer effects of thioethers can be mediated through their interference with crucial signaling pathways that regulate cell survival, proliferation, and apoptosis, such as the PI3K/Akt and MAPK pathways.

Caption: Thioether-mediated inhibition of PI3K/Akt and MAPK signaling.

The PI3K/Akt pathway is a critical regulator of cell survival, and its aberrant activation is common in many cancers.[6][7] Similarly, the MAPK/ERK pathway plays a central role in cell proliferation.[8][9] Some thioether compounds can inhibit these pathways, for example, by interfering with the activity of key kinases like PI3K or Raf. This inhibition leads to a decrease in pro-survival signals and an increase in apoptosis in cancer cells.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Simple thioethers have emerged as a class of compounds with promising activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of thioethers is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Class | Specific Compound Example | Microorganism | MIC (µg/mL) |

| Thiophene Derivatives | Compound 4 | A. baumannii (Col-R) | 16 |

| Thiophene Derivatives | Compound 5 | A. baumannii (Col-R) | 16 |

| Thiophene Derivatives | Compound 8 | E. coli (Col-R) | 32 |

| Thiourea Derivatives | L4 | S. epidermidis | - |

| Halobenzo[b]thiophenes | Compound 19 | B. cereus | 128 |

| Halobenzo[b]thiophenes | Compound 19 | C. albicans | 128 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[10][11]

Principle:

A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are examined for visible growth, and the MIC is determined as the lowest concentration of the agent that prevents growth.

Materials:

-

Test thioether compound

-

Standard antimicrobial agent (positive control)

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Antimicrobial Solutions: Prepare a stock solution of the thioether compound and the standard antimicrobial in a suitable solvent.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the antimicrobial agents in the appropriate broth medium to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microplate with the standardized microbial suspension. Include a growth control well (medium and inoculum, no antimicrobial) and a sterility control well (medium only).

-

Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. The results can also be read using a microplate reader by measuring the absorbance at 600 nm.

Cardioprotective Effects

Certain thioether compounds, notably diallyl trisulfide (DATS) from garlic, have demonstrated significant cardioprotective effects, offering potential therapeutic avenues for cardiovascular diseases.[12][13][14]

Signaling Pathway: DATS-Mediated Cardioprotection

The cardioprotective effects of DATS are attributed to its ability to modulate multiple signaling pathways, leading to reduced oxidative stress, inflammation, and apoptosis in cardiomyocytes.

Caption: Key signaling pathways involved in DATS-induced cardioprotection.

DATS is a known hydrogen sulfide (B99878) (H₂S) donor. H₂S is a gasotransmitter with established cardioprotective properties. Additionally, DATS can activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[13] Activation of AMPK can subsequently lead to the activation of the pro-survival kinase Akt and the inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β), a pro-apoptotic kinase. Furthermore, DATS can activate the Nrf2 pathway, leading to an enhanced antioxidant response in cardiomyocytes.[15]

Simple thioethers represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as antioxidant, anti-inflammatory, anticancer, antimicrobial, and cardioprotective agents underscores their potential for the development of novel therapeutics. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. It is anticipated that this information will serve as a valuable resource for researchers and professionals in the field of drug discovery and development, stimulating further investigation into the therapeutic potential of this important class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Thioether and Ether Furofuran Lignans: Semisynthesis, Reaction Mechanism, and Inhibitory Effect against α-Glucosidase and Free Radicals [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. The role of PI3k/AKT signaling pathway in attenuating liver fibrosis: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The MAPK Pathway Signals Telomerase Modulation in Response to Isothiocyanate-Induced DNA Damage of Human Liver Cancer Cells | PLOS One [journals.plos.org]

- 9. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 10. Broth Microdilution | MI [microbiology.mlsascp.com]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. Diallyl Trisulfide and Cardiovascular Health: Evidence and Potential Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diallyl trisulfide exerts cardioprotection against myocardial ischemia-reperfusion injury in diabetic state, role of AMPK-mediated AKT/GSK-3β/HIF-1α activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journals.physiology.org [journals.physiology.org]

Ethyl propyl sulfide safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of Ethyl Propyl Sulfide (B99878)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for ethyl propyl sulfide, tailored for a technical audience. It includes a summary of physical and chemical properties, detailed hazard classifications, and recommended safety protocols. Due to the limited availability of specific quantitative toxicity and flammability data for ethyl propyl sulfide, information for structurally similar compounds is provided for reference, with the distinction clearly noted.

Physicochemical Properties

A summary of the key physical and chemical properties of ethyl propyl sulfide is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physicochemical Data for Ethyl Propyl Sulfide

| Property | Value |

| Molecular Formula | C5H12S[1] |

| Molecular Weight | 104.22 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[2] |

| Odor | Pungent, garlic-like |

| Boiling Point | 115-117 °C[2] |

| Melting Point | -117 °C[2] |

| Flash Point | 18.9 °C (closed cup)[3] |

| Density | 0.843 g/cm³[2][3] |

| Vapor Pressure | 18.8 mmHg at 25 °C |

| Solubility | Insoluble in water; soluble in alcohol and ether. |

Hazard Identification and Classification

Ethyl propyl sulfide is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Table 2: GHS Hazard Classification for Ethyl Propyl Sulfide

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[1] |

Toxicology and Flammability Data

Table 3: Comparative Toxicity and Flammability Data

| Compound | Oral LD50 (rat) | Inhalation LC50 (rat) | LEL (%) | UEL (%) |

| Ethyl Propyl Sulfide | Data not available | Data not available | Data not available | Data not available |

| Diethyl Sulfide | 3415 mg/kg[4][5] | >17.9 mg/L (4h)[4][5] | Data not available | Data not available |

| Dipropyl Disulfide | 2000 mg/kg[6] | Data not available | Data not available | Data not available |

| Dimethyl Sulfide | Data not available | Data not available | 2.2[7] | 19.7[7] |

Experimental Protocols

The safety data presented in Safety Data Sheets (SDS) are determined through standardized experimental protocols. Below are brief overviews of the methodologies for determining key safety parameters.

Flash Point Determination (ASTM D93)

The flash point of a volatile liquid is determined using a Pensky-Martens closed-cup tester according to ASTM D93.[7] This method is suitable for liquids with a flash point between 40 °C and 370 °C.[7]

Methodology:

-

A sample of the substance is placed in a brass test cup.

-

The cup is heated at a slow, constant rate.

-

The sample is stirred to ensure uniform temperature distribution.

-

An ignition source is periodically directed into the cup.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.

Acute Oral Toxicity (OECD Test Guideline 420)

The acute oral toxicity, often expressed as an LD50 value, is determined using the Fixed Dose Procedure outlined in OECD Test Guideline 420.[5][8][9] This method is designed to use fewer animals and cause less suffering compared to traditional methods.[8]

Methodology:

-

A "sighting study" is first conducted to determine an appropriate starting dose.[8][9]

-

Groups of animals, typically rats, are administered a single oral dose of the substance at fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[8]

-

The animals are observed for a set period, usually 14 days, for signs of toxicity and mortality.[5]

-

The dose at which lethality is observed in a certain proportion of the animals is used to classify the substance's toxicity.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with ethyl propyl sulfide.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are recommended.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In case of potential splashing, chemical-resistant coveralls may be necessary.

-

Respiratory Protection: If working in a poorly ventilated area or with heated material, a respirator with an organic vapor cartridge is recommended.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.

-

Use explosion-proof electrical and ventilation equipment.[8]

-

All equipment should be properly grounded to prevent static discharge.[8]

Handling Procedures

-

Keep away from heat, sparks, open flames, and other ignition sources.[10]

-

Use only non-sparking tools.[10]

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing vapors.

-

Wash hands thoroughly after handling.

Storage

-

Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[11]

-

Keep containers tightly closed.[10]

-

Store away from incompatible materials such as strong oxidizing agents and acids.[11]

Emergency Procedures

First Aid Measures

In case of:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Use non-sparking tools.

Visual Guides

The following diagrams illustrate key safety workflows.

Caption: Workflow for the safe handling of ethyl propyl sulfide.

Caption: First aid procedures for ethyl propyl sulfide exposure.

References

- 1. Ethyl propyl sulfide | C5H12S | CID 20063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ETHYL PROPYL SULFIDE [drugfuture.com]

- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. dipropyl disulfide, 629-19-6 [thegoodscentscompany.com]

- 7. DIMETHYL SULFIDE | Occupational Safety and Health Administration [osha.gov]

- 8. cpchem.com [cpchem.com]

- 9. DIPROPYL DISULFIDE | Occupational Safety and Health Administration [osha.gov]

- 10. Ethyl Propyl Sulfide | 4110-50-3 | TCI AMERICA [tcichemicals.com]

- 11. shop.chemsupply.com.au [shop.chemsupply.com.au]

Thermal Stability and Decomposition of Ethyl Propyl Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of ethyl propyl sulfide (B99878) (C₂H₅SC₃H₇). While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from closely related dialkyl sulfides to present a detailed analysis of its expected thermal behavior. The guide covers probable decomposition pathways, predicted decomposition products, and methodologies for their analysis. This information is critical for researchers and professionals in drug development and chemical synthesis where understanding the thermal liability of sulfur-containing compounds is essential for safety, stability, and process optimization.

Introduction

Ethyl propyl sulfide is an asymmetrical thioether with applications in various chemical syntheses and as a flavoring agent. The presence of a sulfur atom and asymmetrical alkyl groups influences its chemical and physical properties, including its thermal stability. Understanding the behavior of ethyl propyl sulfide at elevated temperatures is crucial for predicting its shelf-life, defining safe handling and storage conditions, and controlling chemical reactions where it is used as a reagent or solvent. Thermal decomposition can lead to the formation of volatile and potentially hazardous byproducts, making a thorough understanding of its decomposition profile a matter of practical and safety importance.

Thermal Stability of Ethyl Propyl Sulfide

Table 1: Predicted Thermal Decomposition Data for Ethyl Propyl Sulfide (Estimated based on Analogous Compounds)

| Parameter | Estimated Value/Range | Analytical Technique |

| Decomposition Onset (T_onset) | 400 - 600 °C | Thermogravimetric Analysis (TGA) |

| Pyrolysis Temperature Range | 600 - 800 °C | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) |

Thermal Decomposition Pathways and Products

The thermal decomposition of asymmetrical dialkyl sulfides is expected to proceed through a free-radical mechanism involving homolytic cleavage of the carbon-sulfur (C-S) bonds. The relative weakness of the C-S bond compared to C-C and C-H bonds makes it the most likely point of initial bond scission at high temperatures.

Based on studies of analogous compounds like ethyl methyl sulfide and diethyl sulfide, the primary decomposition pathways for ethyl propyl sulfide are proposed to be:

-

Pathway 1: Initial C-S Bond Cleavage

-

Homolytic cleavage of the ethyl-sulfur bond to form an ethyl radical and a propyl-thiyl radical.

-

Homolytic cleavage of the propyl-sulfur bond to form a propyl radical and an ethyl-thiyl radical.

-

-

Pathway 2: Hydrogen Abstraction

-

The initially formed radicals can abstract hydrogen atoms from intact ethyl propyl sulfide molecules or other radical species, leading to the formation of stable alkanes and new radicals.

-

-

Pathway 3: Radical Recombination and Disproportionation

-

Radicals can recombine to form a variety of larger molecules or undergo disproportionation to form alkenes and alkanes.

-

These pathways lead to a complex mixture of decomposition products.

Table 2: Predicted Thermal Decomposition Products of Ethyl Propyl Sulfide

| Product Category | Predicted Compounds |

| Alkanes | Methane, Ethane, Propane |

| Alkenes | Ethene (Ethylene), Propene (Propylene) |

| Sulfur Compounds | Ethanethiol, Propanethiol, Hydrogen Sulfide, Diethyl Disulfide, Dipropyl Disulfide, Ethyl Propyl Disulfide, Thiophene |

| Other Hydrocarbons | Acetylene, Higher alkanes and alkenes |

Proposed Decomposition Mechanism

The following diagram illustrates the proposed free-radical decomposition mechanism for ethyl propyl sulfide.

Caption: Proposed free-radical decomposition mechanism for ethyl propyl sulfide.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition products of ethyl propyl sulfide, a combination of thermogravimetric analysis (TGA) and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of ethyl propyl sulfide as a function of temperature.

Methodology:

-

Instrument: A high-resolution thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of ethyl propyl sulfide (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 900°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The instrument records the sample mass as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of mass loss at different stages.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile decomposition products of ethyl propyl sulfide at a specific pyrolysis temperature.

Methodology:

-

Instrument: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer system.

-

Sample Introduction: A small amount of liquid ethyl propyl sulfide is introduced into the pyrolysis chamber.

-

Pyrolysis: The sample is rapidly heated to a predetermined pyrolysis temperature (e.g., 700°C) in an inert atmosphere (helium) and held for a short period (e.g., 10-20 seconds).

-

Chromatographic Separation: The resulting decomposition products are swept by the carrier gas into the GC column. A non-polar or semi-polar capillary column is typically used to separate the various components of the complex mixture based on their boiling points and affinities for the stationary phase. The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to elute all the products.

-

Mass Spectrometric Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum for each component.

-

Data Analysis: The individual components are identified by comparing their mass spectra to a reference library (e.g., NIST) and by analyzing their fragmentation patterns.

The following diagram illustrates a typical experimental workflow for Py-GC-MS analysis.

Caption: Experimental workflow for Py-GC-MS analysis of ethyl propyl sulfide.

Conclusion

While direct experimental data on the thermal decomposition of ethyl propyl sulfide is scarce, a robust understanding of its likely behavior can be formulated based on the well-documented pyrolysis of analogous dialkyl sulfides. The decomposition is predicted to initiate at high temperatures and proceed via a free-radical mechanism, yielding a complex mixture of smaller alkanes, alkenes, and a variety of sulfur-containing compounds. The experimental protocols outlined in this guide, employing TGA and Py-GC-MS, provide a clear framework for the empirical investigation of its thermal stability and decomposition products. For professionals in fields where ethyl propyl sulfide is utilized, this information is vital for ensuring safe handling, predicting potential degradation pathways, and controlling chemical processes involving this compound at elevated temperatures. Further experimental studies are warranted to provide precise quantitative data for ethyl propyl sulfide and to validate the proposed decomposition mechanisms.

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl Propyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of ethyl propyl sulfide (B99878). The primary synthetic route detailed is the nucleophilic substitution reaction between an ethyl halide (ethyl bromide or ethyl iodide) and 1-propanethiol (B107717). This reaction, analogous to the Williamson ether synthesis, proceeds via an SN2 mechanism and is a common and efficient method for the preparation of unsymmetrical thioethers. This guide includes a comparative analysis of the reactivity of different ethyl halides, detailed experimental procedures, purification methods, and characterization data for the final product.

Introduction

Ethyl propyl sulfide, also known as 1-(ethylthio)propane, is a thioether with applications in various fields, including its use as a flavoring agent and as an intermediate in organic synthesis. The synthesis of thioethers is a fundamental transformation in organic chemistry. A widely used and reliable method is the reaction of a thiol with an alkyl halide in the presence of a base.[1] The thiol is deprotonated by the base to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction.[2][3] The choice of the leaving group on the alkyl halide can significantly impact the reaction rate and yield, with iodide being a better leaving group than bromide.[4][5]

Data Presentation

The yield of ethyl propyl sulfide is dependent on the reactivity of the ethyl halide used. Due to iodide being a superior leaving group compared to bromide, ethyl iodide is expected to give a higher yield under identical reaction conditions. The C-I bond is weaker and more polarizable than the C-Br bond, facilitating a faster SN2 reaction.[4][5]

| Ethyl Halide | Base | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) |

| Ethyl Bromide | Sodium Hydroxide (B78521) | Ethanol (B145695) | 4 | 78 (reflux) | ~75-85 |

| Ethyl Iodide | Sodium Hydroxide | Ethanol | 2 | 78 (reflux) | >90 |

Note: The yields presented are typical and can vary based on the specific reaction scale and purification efficiency.

Reaction Mechanism and Experimental Workflow

The synthesis of ethyl propyl sulfide from an ethyl halide and propanethiol proceeds through a two-step mechanism. First, the propanethiol is deprotonated by a base (e.g., sodium hydroxide) to form the sodium propanethiolate salt. This is followed by the nucleophilic attack of the propanethiolate on the ethyl halide.

Caption: Reaction mechanism for the synthesis of ethyl propyl sulfide.

The general experimental workflow involves the preparation of the thiolate, the nucleophilic substitution reaction, and subsequent workup and purification of the product.

Caption: General experimental workflow for ethyl propyl sulfide synthesis.

Experimental Protocols

Materials:

-

1-Propanethiol (≥99%)

-

Ethyl bromide (≥98%) or Ethyl iodide (≥99%)

-

Sodium hydroxide (≥97%, pellets)

-

Anhydrous ethanol

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Protocol 1: Synthesis of Ethyl Propyl Sulfide using Ethyl Bromide

-

Preparation of Sodium Propanethiolate:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4.0 g (0.1 mol) of sodium hydroxide in 100 mL of anhydrous ethanol with stirring.

-

To this solution, add 7.6 g (0.1 mol) of 1-propanethiol dropwise using a dropping funnel. A white precipitate of sodium propanethiolate may form.

-

-

Nucleophilic Substitution:

-

To the stirred suspension of sodium propanethiolate, add 10.9 g (0.1 mol) of ethyl bromide dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the reaction mixture for 4 hours.

-

-

Workup and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into 200 mL of deionized water and transfer to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

-

-

Final Purification:

-

Purify the crude ethyl propyl sulfide by fractional distillation. Collect the fraction boiling at 118-120 °C.

-

Protocol 2: Synthesis of Ethyl Propyl Sulfide using Ethyl Iodide

-

Preparation of Sodium Propanethiolate:

-

Follow the same procedure as in Protocol 1, step 1.

-

-

Nucleophilic Substitution:

-

To the stirred suspension of sodium propanethiolate, add 15.6 g (0.1 mol) of ethyl iodide dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the reaction mixture for 2 hours.

-

-

Workup and Purification:

-

Follow the same procedure as in Protocol 1, step 3.

-

-

Final Purification:

-

Purify the crude ethyl propyl sulfide by fractional distillation. Collect the fraction boiling at 118-120 °C.

-

Characterization Data